NF‑κB Inhibition: Potency Ranking Relative to Tephrosin and Deguelin
In a cell‑based reporter gene assay, 11‑hydroxytephrosin inhibited TNF‑α‑stimulated NF‑κB activity with an IC₅₀ of 0.19 μM. This potency positions it between tephrosin (IC₅₀ = 0.11 μM) and deguelin (IC₅₀ = 0.22 μM), two widely studied rotenoids [REFS‑1]. The data demonstrate that the 11‑hydroxy substitution preserves high NF‑κB inhibitory activity while offering a distinct potency tier that may be preferable when intermediate strength inhibition is desired.
| Evidence Dimension | NF‑κB inhibition (IC₅₀, μM) |
|---|---|
| Target Compound Data | 0.19 |
| Comparator Or Baseline | Tephrosin: 0.11 μM; Deguelin: 0.22 μM |
| Quantified Difference | 11‑Hydroxytephrosin is 1.7‑fold less potent than tephrosin; 1.2‑fold more potent than deguelin |
| Conditions | TNF‑α‑stimulated HeLa cell‑based reporter gene assay |
Why This Matters
This direct potency ranking enables researchers to select 11‑hydroxytephrosin as a mid‑potency NF‑κB inhibitor, offering a differentiated tool compound where tephrosin may be too potent or deguelin too weak.
- [1] Dat NT, Lee JH, Lee K, Hong YS, Kim YH, Lee JJ. Phenolic constituents of Amorpha fruticosa that inhibit NF‑κB activation and related gene expression. J Nat Prod. 2008;71(10):1696‑1700. View Source
